BML-111 is a synthetic analogue of Lipoxin A4 (LXA4), an endogenous anti-inflammatory and pro-resolution lipid mediator derived from arachidonic acid. [, , , , ] It acts as a selective agonist for the Lipoxin A4 receptor, also known as Formyl Peptide Receptor 2 (FPR2/ALX). [, , , , , , , , ] BML-111 has demonstrated anti-inflammatory, anti-tumor, and tissue protective effects in various experimental models.
BML-111 is derived from lipoxin A4, a naturally occurring eicosanoid involved in the resolution of inflammation. It is classified under lipid mediators that play critical roles in immune response modulation. The compound is commercially available and has been used in multiple studies to explore its pharmacological effects on inflammation and tumor growth.
The synthesis of BML-111 involves several chemical reactions that can be categorized into two main approaches: total synthesis and semi-synthesis. The most common method for synthesizing BML-111 is through semi-synthesis from lipoxin A4 or related compounds.
BML-111 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The three-dimensional conformation of BML-111 allows it to fit into the binding site of the FPR2 receptor, facilitating its agonistic action.
BML-111 participates in various chemical reactions relevant to its biological functions:
These reactions underpin its therapeutic effects in models of acute lung injury, skin inflammation, and cancer.
The mechanism of action of BML-111 involves multiple pathways:
This multifaceted mechanism allows BML-111 to effectively resolve inflammation and protect against tissue damage in various preclinical models.
BML-111 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
BML-111 has extensive scientific applications across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3